molecular formula C18H11F3N2O3S B2698154 6-hydroxy-11-(4-methoxyphenyl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 497078-68-9

6-hydroxy-11-(4-methoxyphenyl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No.: B2698154
CAS No.: 497078-68-9
M. Wt: 392.35
InChI Key: XAMRJLARKORAJC-UHFFFAOYSA-N
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Description

4-hydroxy-7-(4-methoxyphenyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one is a complex organic compound that belongs to the class of pyridothienopyridines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-7-(4-methoxyphenyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyridothienopyridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-7-(4-methoxyphenyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoromethyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-hydroxy-7-(4-methoxyphenyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-7-(4-methoxyphenyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxyphenyl β-D-glucopyranoside: Shares the methoxyphenyl group but differs in the overall structure and functional groups.

    4-(trifluoromethoxy)phenylboronic acid: Contains the trifluoromethyl group but has a different core structure.

Uniqueness

4-hydroxy-7-(4-methoxyphenyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one is unique due to its combination of functional groups and the pyridothienopyridine core

Properties

IUPAC Name

6-hydroxy-11-(4-methoxyphenyl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O3S/c1-26-9-4-2-8(3-5-9)11-6-10(18(19,20)21)14-15-16(27-17(14)22-11)12(24)7-13(25)23-15/h2-7H,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMRJLARKORAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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